molecular formula C8H10NO2P B13502725 2-(Dimethylphosphoryl)pyridine-4-carbaldehyde

2-(Dimethylphosphoryl)pyridine-4-carbaldehyde

Cat. No.: B13502725
M. Wt: 183.14 g/mol
InChI Key: KWBFDCLZOQDFGI-UHFFFAOYSA-N
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Description

2-(Dimethylphosphoryl)pyridine-4-carbaldehyde is an organic compound that contains both a phosphoryl group and a heterocyclic pyridine ring. This compound is significant in organic synthesis, particularly in the fields of phosphorus chemistry and heterocyclic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylphosphoryl)pyridine-4-carbaldehyde typically involves the reaction of dimethylphosphoramidite with the corresponding pyridine aldehyde. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylphosphoryl)pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethylphosphoryl)pyridine-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Dimethylphosphoryl)pyridine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylphosphoryl)pyridine-2-carbaldehyde
  • 2-(Dimethylphosphoryl)pyridine-3-carbaldehyde
  • 4-(Dimethylphosphoryl)pyridine-2-carbaldehyde

Uniqueness

2-(Dimethylphosphoryl)pyridine-4-carbaldehyde is unique due to its specific positioning of the phosphoryl and aldehyde groups on the pyridine ring. This unique structure imparts distinct reactivity and interaction profiles compared to its isomers, making it valuable for targeted synthetic applications and research studies .

Properties

Molecular Formula

C8H10NO2P

Molecular Weight

183.14 g/mol

IUPAC Name

2-dimethylphosphorylpyridine-4-carbaldehyde

InChI

InChI=1S/C8H10NO2P/c1-12(2,11)8-5-7(6-10)3-4-9-8/h3-6H,1-2H3

InChI Key

KWBFDCLZOQDFGI-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=NC=CC(=C1)C=O

Origin of Product

United States

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